molecular formula C20H24N2O7S B6960850 Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate

Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate

Cat. No.: B6960850
M. Wt: 436.5 g/mol
InChI Key: FRZMOJHIMIMAKX-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzoate core substituted with ethylamino, oxoethoxy, sulfamoyl, and methoxy groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoate Core: The starting material, 4-methoxybenzoic acid, undergoes esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-methoxybenzoate.

    Introduction of the Sulfamoyl Group: The ethyl 4-methoxybenzoate is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, forming ethyl 3-sulfamoyl-4-methoxybenzoate.

    Attachment of the Phenyl Group: The intermediate is further reacted with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form ethyl 3-[[4-hydroxyphenyl]sulfamoyl]-4-methoxybenzoate.

    Formation of the Oxoethoxy Group: The final step involves the reaction of the intermediate with ethylamine and ethyl chloroformate to introduce the ethylamino and oxoethoxy groups, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxoethoxy group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

    Biological Research: It can serve as a tool in biochemical assays to study protein-ligand interactions or cellular pathways.

Mechanism of Action

The mechanism by which Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate can be compared with other similar compounds to highlight its uniqueness:

    Ethyl 4-methoxybenzoate: Lacks the sulfamoyl and ethylamino groups, resulting in different chemical and biological properties.

    4-Methoxybenzoic acid: Does not contain the ester, sulfamoyl, or ethylamino groups, leading to distinct reactivity and applications.

    N-ethyl-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Similar in having sulfamoyl and ethylamino groups but differs in the overall structure and functional groups.

Properties

IUPAC Name

ethyl 3-[[4-[2-(ethylamino)-2-oxoethoxy]phenyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S/c1-4-21-19(23)13-29-16-9-7-15(8-10-16)22-30(25,26)18-12-14(20(24)28-5-2)6-11-17(18)27-3/h6-12,22H,4-5,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZMOJHIMIMAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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